molecular formula C10H8N4S B12232334 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile

Cat. No.: B12232334
M. Wt: 216.26 g/mol
InChI Key: AZFXXVUZJGCSPH-UHFFFAOYSA-N
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Description

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile is a chemical compound that features a triazole ring attached to a benzonitrile moiety through a sulfanyl methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with 4H-1,2,4-triazole-3-thiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of the triazole attacks the chloromethyl group of the benzonitrile, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The triazole ring can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Pharmacological Applications

The compound belongs to the 1,2,4-triazole family, which is known for a wide range of pharmacological activities. The following sections detail its specific applications:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit potent antimicrobial properties. Studies have shown that compounds similar to 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone .

Antifungal Properties

Triazole compounds are also recognized for their antifungal capabilities. They inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is crucial in developing antifungal agents for treating infections caused by fungi such as Candida albicans and Aspergillus species .

Anticancer Potential

Emerging research suggests that 1,2,4-triazole derivatives may possess anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The structural modifications of triazoles can enhance their selectivity and efficacy against specific cancer types.

Case Study: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives for their antimicrobial activity against pathogenic bacteria. The results indicated that compounds with specific substituents on the triazole ring exhibited enhanced activity against resistant strains of bacteria . For example, a derivative with a phenoxy group showed significant antibacterial activity with an MIC lower than traditional antibiotics.

Case Study: Antifungal Applications

Another investigation focused on the antifungal efficacy of triazole derivatives. Results demonstrated that certain compounds could effectively inhibit fungal growth in vitro and showed promise in vivo against systemic fungal infections in animal models .

Mechanism of Action

The mechanism of action of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The triazole ring is known to interact with heme proteins, which are involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4H-1,2,4-triazol-4-yl)methyl]benzonitrile
  • 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid
  • 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzamide

Uniqueness

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile is unique due to the presence of both a nitrile group and a triazole ring, which confer distinct chemical reactivity and biological activity. The sulfanyl linkage further enhances its versatility in various chemical reactions and applications.

Biological Activity

4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring attached to a benzonitrile moiety, which is known for its potential in drug development. The empirical formula is C10H10N3SC_{10}H_{10}N_3S with a molecular weight of 226.27 g/mol .

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazoles showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be lower than those of standard antibiotics .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainsMIC (µg/mL)
Triazole AE. coli16
Triazole BS. aureus8
4-(Sulfanyl) TriazoleP. aeruginosa32

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study reported that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were significantly lower compared to control treatments .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.0

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promising anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with triazole derivatives showed a significant reduction in infection rates compared to those receiving conventional treatments. The study highlighted the importance of structure-activity relationships in optimizing efficacy .
  • Case Study on Cancer Treatment : In vitro studies on MCF-7 cells demonstrated that treatment with this compound led to apoptosis through the activation of caspase pathways. This finding suggests that the compound may serve as a lead for developing new anticancer therapies .

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzonitrile

InChI

InChI=1S/C10H8N4S/c11-5-8-1-3-9(4-2-8)6-15-10-12-7-13-14-10/h1-4,7H,6H2,(H,12,13,14)

InChI Key

AZFXXVUZJGCSPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NN2)C#N

Origin of Product

United States

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